molecular formula C21H20N4O4 B11138944 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide

2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide

Cat. No.: B11138944
M. Wt: 392.4 g/mol
InChI Key: CVNUNQSFVFSUDD-UHFFFAOYSA-N
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Description

2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core, a triazolopyridine moiety, and an acetamide linkage. It is of significant interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Chromen-2-one Core: This step involves the condensation of a suitable phenol derivative with an appropriate β-keto ester under acidic conditions to form the chromen-2-one core.

    Introduction of the Triazolopyridine Moiety: The triazolopyridine moiety is introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with a triazole compound in the presence of a base.

    Formation of the Acetamide Linkage: The final step involves the coupling of the chromen-2-one core with the triazolopyridine moiety through an acetamide linkage, typically using an amide coupling reagent such as EDCI or HATU.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated derivatives, nucleophiles or electrophiles, appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of the chromen-2-one core with the triazolopyridine moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H20N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

2-(7-methoxy-4-methyl-2-oxochromen-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

InChI

InChI=1S/C21H20N4O4/c1-13-15-7-6-14(28-2)11-17(15)29-21(27)16(13)12-20(26)22-9-8-19-24-23-18-5-3-4-10-25(18)19/h3-7,10-11H,8-9,12H2,1-2H3,(H,22,26)

InChI Key

CVNUNQSFVFSUDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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